

# Toxicological Profile of Indaziflam and Its Metabolites: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Indaziflam*

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## Abstract

**Indaziflam** is a pre-emergent alkylazine herbicide that effectively controls a broad spectrum of annual grasses and broadleaf weeds by inhibiting cellulose biosynthesis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the toxicological profile of **indaziflam** and its principal metabolites. It includes a detailed summary of key toxicological studies, quantitative data presented in structured tables for comparative analysis, and a description of the experimental protocols based on internationally recognized guidelines. Furthermore, this guide illustrates the mechanism of action and metabolic pathways through detailed diagrams to facilitate a deeper understanding of its biological interactions.

## Introduction

**Indaziflam**, chemically known as N-[(1R, 2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine, is a potent inhibitor of cellulose biosynthesis in plants.<sup>[1][2]</sup> Its primary mode of action is the disruption of cell wall formation, which affects cell division and elongation, particularly in the meristematic tissues of emerging seedlings.<sup>[1]</sup> Due to its widespread use in agriculture and land management, a thorough understanding of its toxicological profile is essential for assessing potential risks to human health and the environment. This guide synthesizes data from regulatory agency assessments, including the U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA), as well as from peer-reviewed scientific literature.

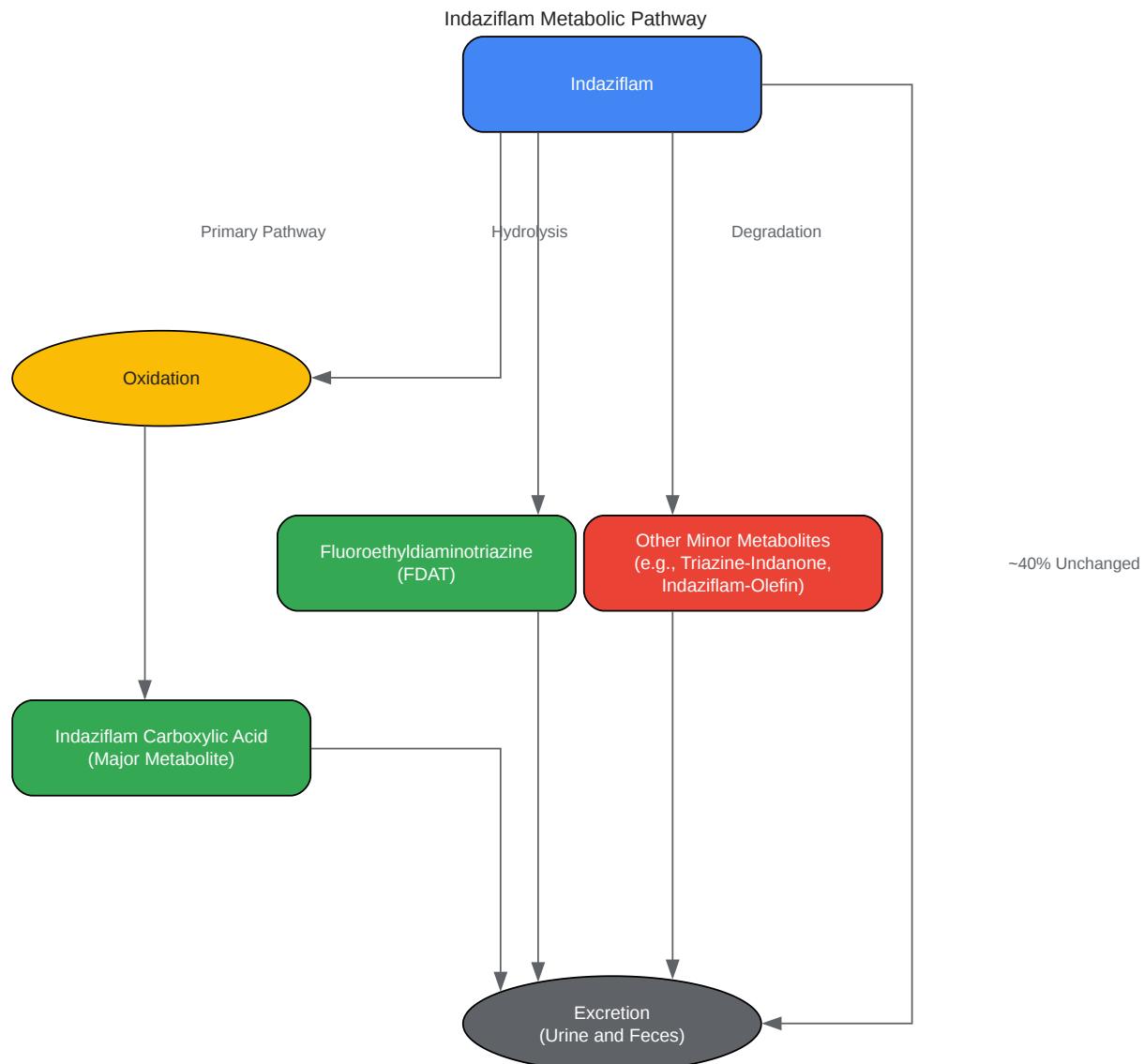
## Toxicokinetics and Metabolism

In animal studies, **indaziflam** is rapidly and almost completely absorbed after oral ingestion.[1] It is also quickly metabolized and excreted, primarily through feces and urine, with the majority of the administered dose eliminated within 48 hours.[1] This rapid elimination suggests a low potential for bioaccumulation.[1] Approximately 40% of the parent compound is excreted unchanged.[1] The primary metabolic pathway is oxidation, leading to the formation of a major metabolite, an oxidized carboxylic acid form of **indaziflam**.[1] Dermal absorption of **indaziflam** is low.[1]

The major environmental and mammalian metabolites of **indaziflam** include:

- **Indaziflam** Carboxylic Acid: A major metabolite formed through oxidation.[1]
- Fluoroethylidiaminotriazine (FDAT): A key metabolite that maintains the triazine ring.[1]
- Triazine-Indanone: An environmental metabolite.[1]
- **Indaziflam**-Olefin and **Indaziflam**-Hydroxyethyl: Environmental degradates with toxicity similar to the parent compound.[1]

## Metabolic Pathway Overview

[Click to download full resolution via product page](#)*A simplified diagram of the metabolic fate of **Indaziflam**.*

## Toxicological Profile

The toxicological database for **indaziflam** is extensive, with studies conducted in various animal models to assess its potential adverse effects.

### Acute Toxicity

Technical **indaziflam** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in rats.<sup>[1]</sup> It is not a skin or eye irritant in rabbits and is not a skin sensitizer in guinea pigs.<sup>[1]</sup>

Table 1: Acute Toxicity of **Indaziflam**

Study Type	Species	Route	Result	Toxicity Category
Acute Oral	Rat	Oral	LD50 > 2000 mg/kg bw	Low
Acute Dermal	Rat	Dermal	LD50 > 2000 mg/kg bw	Low
Acute Inhalation	Rat	Inhalation	LC50 > 5.0 mg/L	Low
Eye Irritation	Rabbit	Ocular	Non-irritating	IV
Skin Irritation	Rabbit	Dermal	Non-irritating	IV
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	-

### Subchronic and Chronic Toxicity

The nervous system is the primary target organ in subchronic and chronic toxicity studies in both rats and dogs.<sup>[1]</sup> Dogs are the more sensitive species, showing neurotoxic effects at lower doses than rats.<sup>[1]</sup> In rodent studies, other affected organs include the kidneys, liver, thyroid, stomach, seminal vesicles, and ovaries.<sup>[1][3]</sup>

Table 2: Key No-Observed-Adverse-Effect Levels (NOAELs) from Subchronic and Chronic Studies

Study Type	Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL
Subchronic Oral	Dog	90-day	7.5 mg/kg/day	15 mg/kg/day	Axonal degeneration in brain, spinal cord, and sciatic nerve. <a href="#">[4]</a>
Subchronic Oral	Rat	90-day	14 mg/kg/day (M) 410 mg/kg/day (F)	338 mg/kg/day (M) 806 mg/kg/day (F)	Decreased motor and locomotor activity, tremors. <a href="#">[5]</a>
Chronic Oral	Dog	1-year	2.0 mg/kg/day	6.0 mg/kg/day (M) 7.0 mg/kg/day (F)	Neurotoxicity.
Chronic Oral	Rat	2-year	12 mg/kg/day (M) 17 mg/kg/day (F)	118 mg/kg/day (M) 167 mg/kg/day (F)	Decreased body weight, liver and kidney effects. <a href="#">[6]</a>

## Genotoxicity and Carcinogenicity

**Indaziflam** and its metabolites, including diaminotriazine and **indaziflam** carboxylic acid, were not mutagenic in a battery of genotoxicity tests.[\[1\]](#) Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenicity.[\[1\]](#)[\[6\]](#) Based on these findings, the U.S. EPA has classified **indaziflam** as "not likely to be carcinogenic to humans".[\[1\]](#)

## Reproductive and Developmental Toxicity

**Indaziflam** is not considered a primary reproductive toxicant.[\[7\]](#) Minor reproductive effects observed in a two-generation rat study, such as decreased litter size, occurred at doses that also caused maternal toxicity.[\[6\]](#)[\[7\]](#) Developmental effects, including decreased fetal weight in

rats, were also observed at maternally toxic doses.[1][8] No developmental effects were seen in rabbits.[1]

Table 3: Reproductive and Developmental Toxicity NOAELs

Study Type	Species	NOAEL (Maternal)	NOAEL (Developmental I/Offspring)	Key Effects at LOAEL
Developmental	Rat	25 mg/kg/day	25 mg/kg/day	Decreased fetal weight with decreased maternal body weight gain and food consumption.[7][8]
Developmental	Rabbit	Maternally toxic doses	No effects observed	-
2-Generation Reproduction	Rat	69.3 mg/kg/day (M) 85.2 mg/kg/day (F)	69.3 mg/kg/day (M) 85.2 mg/kg/day (F)	Decreased pup weight and delayed sexual maturation at doses causing parental toxicity.[8]

## Neurotoxicity

The nervous system is a key target of **indaziflam** toxicity, with dogs being more sensitive than rats.[1] Neurotoxic effects observed in dogs include axonal degeneration in the brain, spinal cord, and sciatic nerve.[4] In rats, neurotoxicity is characterized by decreased motor and locomotor activity and clinical signs such as tremors at higher doses.[7] A developmental neurotoxicity study in rats showed transiently decreased motor activity in male offspring at a dose that also caused maternal toxicity.[9]

## Toxicity of Metabolites

The U.S. EPA assumes that most metabolites of **indaziflam** have toxicity comparable to the parent compound due to structural similarities.<sup>[10]</sup> However, the single-ring metabolite, diaminotriazine (FDAT), is not expected to be more toxic than **indaziflam** based on its non-neurotoxic mode of action.<sup>[10]</sup> Environmental degradates such as **indaziflam**-olefin and **indaziflam**-hydroxyethyl show toxicity similar to the parent compound, while others are 2-7 times less toxic.<sup>[1]</sup>

## Mechanism of Action: Cellulose Biosynthesis Inhibition

**Indaziflam**'s herbicidal activity stems from its potent inhibition of cellulose biosynthesis.<sup>[2]</sup> Cellulose, a major component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane.<sup>[7]</sup> **Indaziflam** disrupts this process, leading to a cascade of effects that ultimately inhibit plant growth and development.

Studies in *Arabidopsis thaliana* have shown that **indaziflam** treatment leads to a reduction in the velocity of CESA particles in the plasma membrane and an increase in their density.<sup>[11]</sup> This suggests that **indaziflam** interferes with the normal functioning of the CESA complex. Interestingly, **indaziflam**'s mode of action appears to be different from other cellulose biosynthesis inhibitors like isoxaben and quinoxynphen, as mutants resistant to these herbicides are not cross-resistant to **indaziflam**.<sup>[11]</sup>

## Signaling Pathway of Cellulose Biosynthesis Inhibition by Indaziflam

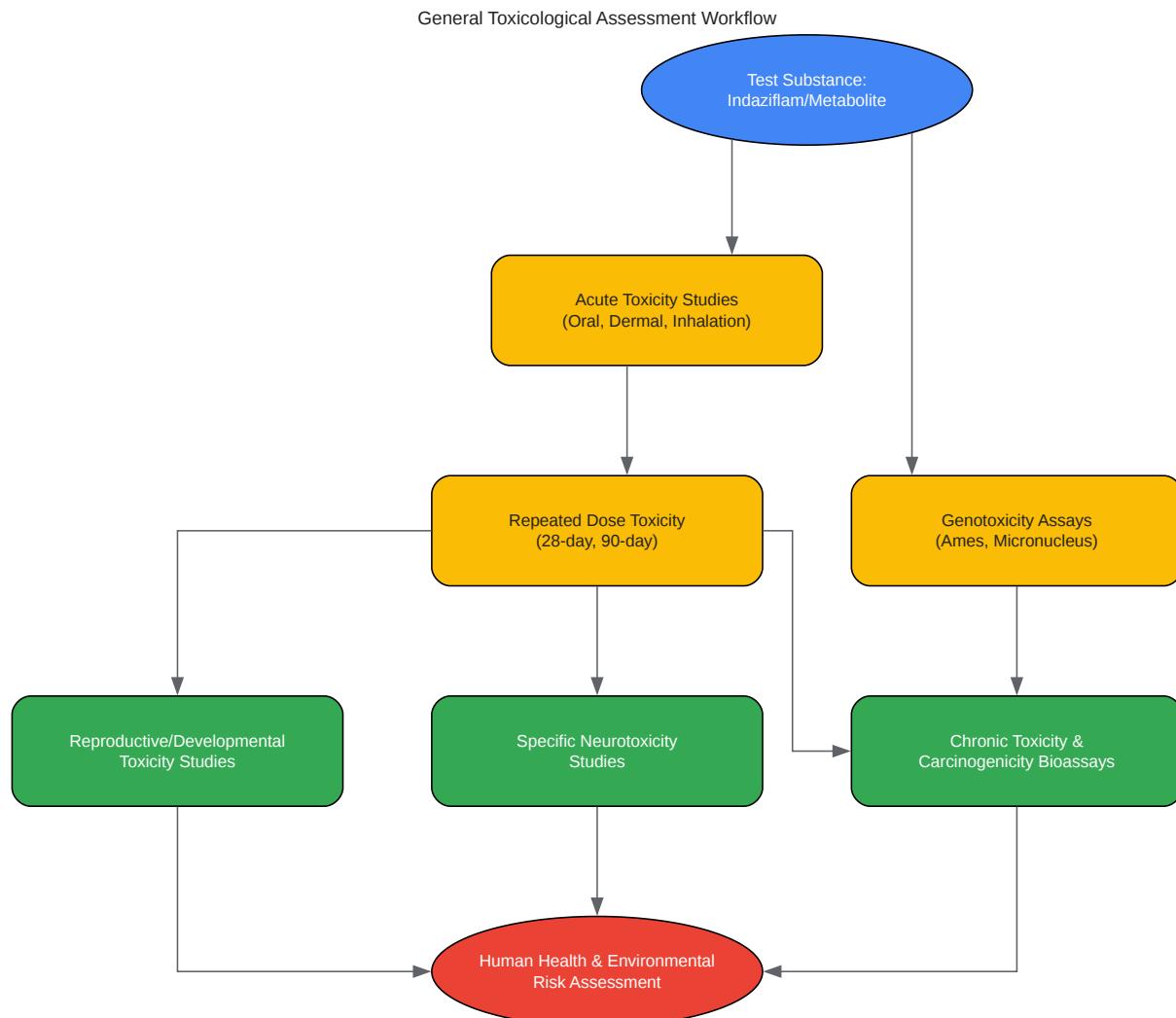
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**Indaziflam inhibits the Cellulose Synthase Complex, disrupting cell wall formation.**

## Experimental Protocols

The toxicological studies on **indaziflam** were conducted in accordance with internationally accepted guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the methodologies for key toxicological assessments.

## General Toxicological Assessment Workflow

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